Cas no 281233-72-5 (Ethyl 4-(6-oxopiperidin-3-yl)benzoate)

Ethyl 4-(6-oxopiperidin-3-yl)benzoate is a versatile intermediate in organic synthesis, particularly valued for its piperidinone and benzoate functional groups. Its structural features make it suitable for constructing pharmacologically active compounds, including potential CNS-targeting molecules. The ethyl ester moiety enhances solubility in organic solvents, facilitating further derivatization, while the 6-oxopiperidin-3-yl group offers a reactive site for modifications. This compound is commonly employed in medicinal chemistry research for scaffold diversification. Its stability under standard laboratory conditions and compatibility with common synthetic techniques, such as amidation or reduction, contribute to its utility in drug discovery and development workflows.
Ethyl 4-(6-oxopiperidin-3-yl)benzoate structure
281233-72-5 structure
Product Name:Ethyl 4-(6-oxopiperidin-3-yl)benzoate
CAS No:281233-72-5
MF:C14H17NO3
MW:247.289684057236
CID:2951219
PubChem ID:18617476
Update Time:2025-06-11

Ethyl 4-(6-oxopiperidin-3-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 4-(6-氧代哌啶-3-基)苯甲酸乙酯
    • ethyl 4-(6-oxopiperidin-3-yl)benzoate
    • ethyl4-(6-oxopiperidin-3-yl)benzoate
    • Ethyl 4-(6-oxo-piperidin-3-yl)-benzoate
    • SCHEMBL7230537
    • XCXOKXDPWBMMJJ-UHFFFAOYSA-N
    • 281233-72-5
    • Ethyl 4-(6-oxopiperidin-3-yl)benzoate
    • Inchi: 1S/C14H17NO3/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(16)15-9-12/h3-6,12H,2,7-9H2,1H3,(H,15,16)
    • InChI Key: XCXOKXDPWBMMJJ-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C2C=CC(C(=O)OCC)=CC=2)CN1

Computed Properties

  • Exact Mass: 247.12084340g/mol
  • Monoisotopic Mass: 247.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.4

Ethyl 4-(6-oxopiperidin-3-yl)benzoate Pricemore >>

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Additional information on Ethyl 4-(6-oxopiperidin-3-yl)benzoate

Ethyl 4-(6-oxopiperidin-3-yl)benzoate (CAS No. 281233-72-5): A Comprehensive Overview in Modern Chemical Biology

Ethyl 4-(6-oxopiperidin-3-yl)benzoate, identified by its unique chemical identifier CAS No. 281233-72-5, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a benzoate moiety linked to a piperidine ring with an oxygenated functional group, has garnered attention due to its structural complexity and potential biological activities. The integration of these structural elements not only contributes to its unique chemical properties but also opens up diverse avenues for therapeutic applications.

The benzoate group, a well-known pharmacophore, is frequently encountered in various pharmaceuticals due to its ability to modulate biological pathways through interactions with specific targets. In contrast, the piperidine ring, particularly when functionalized with an oxygen atom, introduces additional conformational flexibility and potential for binding to biological macromolecules. This combination makes Ethyl 4-(6-oxopiperidin-3-yl)benzoate a promising candidate for further investigation in drug discovery and development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with high precision. These computational studies have been instrumental in identifying Ethyl 4-(6-oxopiperidin-3-yl)benzoate as a potential inhibitor of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The oxygenated piperidine moiety, in particular, has been highlighted as a key feature that enhances binding interactions with biological targets.

In the context of modern drug discovery, Ethyl 4-(6-oxopiperidin-3-yl)benzoate has been explored as a scaffold for the development of novel therapeutic agents. Its structural features allow for modifications that can fine-tune its pharmacological properties, making it adaptable for use in various therapeutic strategies. For instance, studies have demonstrated its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting key inflammatory pathways.

The compound's ability to cross the blood-brain barrier has also been a subject of interest. This property is crucial for the development of treatments targeting neurological disorders, where intracellular access is often required. Preliminary studies have shown that Ethyl 4-(6-oxopiperidin-3-yl)benzoate can effectively penetrate this barrier, suggesting its viability for therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.

Furthermore, the synthesis of Ethyl 4-(6-oxopiperidin-3-yl)benzoate has been optimized to ensure high yield and purity, making it accessible for large-scale pharmaceutical production. Advanced synthetic methodologies have been employed to introduce the necessary functional groups while maintaining structural integrity. These synthetic approaches not only enhance the efficiency of production but also allow for scalability, which is essential for commercialization.

The safety profile of Ethyl 4-(6-oxopiperidin-3-yl)benzoate has been thoroughly evaluated through preclinical studies. These studies have assessed its toxicity, pharmacokinetics, and potential side effects. The results have been encouraging, showing that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. This positive safety profile enhances its attractiveness as a candidate for further clinical development.

One of the most exciting aspects of Ethyl 4-(6-oxopiperidin-3-yl)benzoate is its potential in combination therapy. By leveraging its multiple binding sites and interactions with biological targets, it can be used in conjunction with other drugs to enhance therapeutic efficacy while minimizing resistance development. This approach is particularly relevant in treating multidrug-resistant cancers and chronic infections where combination therapies are often necessary.

The future directions for research on Ethyl 4-(6-oxopiperidin-3-yl)benzoate are multifaceted. Ongoing studies aim to explore its mechanisms of action in greater detail and to identify new therapeutic applications. Additionally, efforts are being made to develop derivatives of this compound that exhibit enhanced potency and selectivity for specific biological targets. These endeavors hold promise for the development of next-generation therapeutics that address unmet medical needs.

In conclusion, Ethyl 4-(6-oxopiperidin-3-yl)benzoate (CAS No. 281233-72-5) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, coupled with promising preclinical data, position it as a valuable compound for further investigation and development. As research continues to uncover new applications and optimize its properties, Ethyl 4-(6-oxopiperidin-3-y benzoate is poised to make substantial contributions to the field of medicine.

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